molecular formula C7H5BrN2S B1271170 2-Amino-4-bromobenzothiazole CAS No. 20358-02-5

2-Amino-4-bromobenzothiazole

Cat. No.: B1271170
CAS No.: 20358-02-5
M. Wt: 229.1 g/mol
InChI Key: FVMCARDEQKVVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromobenzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and bromine substituents on the benzothiazole ring enhances its reactivity and potential for various chemical transformations.

Biochemical Analysis

Biochemical Properties

2-Amino-4-bromobenzothiazole plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the biochemical pathways it regulates.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of multidrug-resistant bacterial strains by interfering with their metabolic processes . Additionally, it has shown potential in modulating gene expression related to cell survival and apoptosis, thereby influencing cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, its interaction with UDP-N-acetylmuramate/L-alanine ligase results in the inhibition of bacterial cell wall synthesis, leading to cell death . Additionally, it may also interact with other proteins and enzymes, altering their function and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as storage at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the threshold effects and toxic doses is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase affects the synthesis of bacterial cell wall components, thereby influencing the overall metabolic pathway of bacterial cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It is transported across cell membranes and distributed to various cellular compartments. Specific transporters and binding proteins may facilitate its movement and localization within cells . Understanding these mechanisms is essential for optimizing its use in research and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromobenzothiazole typically involves the bromination of 2-aminobenzothiazole. One common method includes the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate cyclization reactions.

Major Products Formed:

Scientific Research Applications

2-Amino-4-bromobenzothiazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Aminobenzothiazole: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    2-Amino-6-bromobenzothiazole: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior and applications.

    2-Amino-4-chlorobenzothiazole:

Uniqueness: 2-Amino-4-bromobenzothiazole is unique due to the presence of both an amino group and a bromine atom on the benzothiazole ring. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

4-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMCARDEQKVVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365970
Record name 2-Amino-4-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-02-5
Record name 4-Bromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromobenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Amino-4-bromobenzothiazole
Reactant of Route 4
Reactant of Route 4
2-Amino-4-bromobenzothiazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Amino-4-bromobenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Amino-4-bromobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.